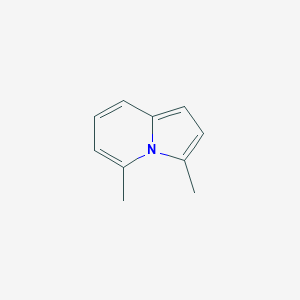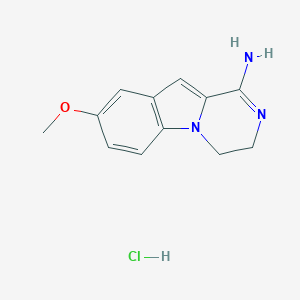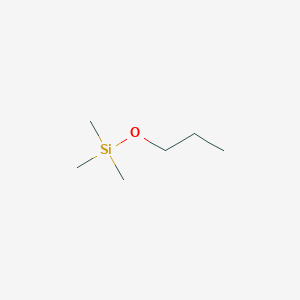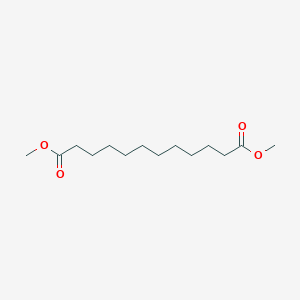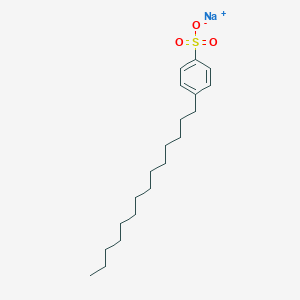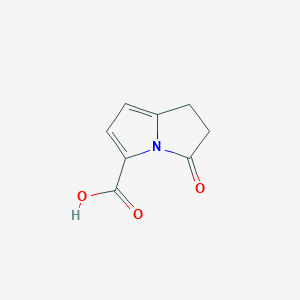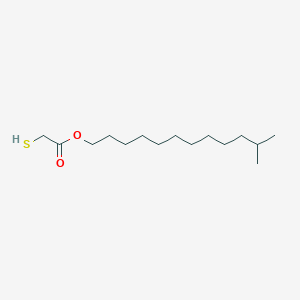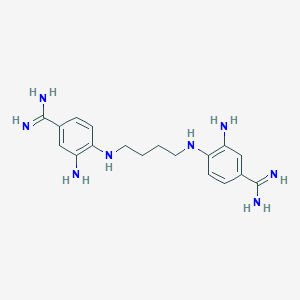
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide), also known as BBI, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BBI is a symmetrical molecule that contains two benzene rings, each attached to a central butane chain through an imine group.
Mecanismo De Acción
The mechanism of action of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to have a range of biochemical and physiological effects, depending on the application and concentration used. In medicine, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to reduce inflammation and pain, inhibit tumor growth, and enhance the immune response. In agriculture, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to improve plant growth and yield, and to protect plants from pests and diseases. In materials science, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to enhance the mechanical and thermal properties of materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability under a range of conditions. However, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) also has some limitations, including its relatively high cost, limited availability, and potential for side effects at high concentrations.
Direcciones Futuras
There are many potential future directions for research on 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide), including the development of new applications in medicine, agriculture, and materials science. Some possible areas of focus include the optimization of synthesis methods, the identification of new targets for 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) inhibition, and the development of new materials based on 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide). Additionally, further research is needed to fully understand the mechanism of action of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) involves the reaction of 3,4-diaminobenzoic acid with 1,4-butanediamine under controlled conditions. The reaction takes place in the presence of a catalyst and requires several steps, including heating and cooling, filtration, and purification. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has also been used as a diagnostic agent for detecting cancer cells and other diseases. In agriculture, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been used as a plant growth regulator and as a pesticide. In materials science, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been used as a building block for constructing novel materials with unique properties.
Propiedades
Número CAS |
125880-86-6 |
|---|---|
Fórmula molecular |
C18H26N8 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
3-amino-4-[4-(2-amino-4-carbamimidoylanilino)butylamino]benzenecarboximidamide |
InChI |
InChI=1S/C18H26N8/c19-13-9-11(17(21)22)3-5-15(13)25-7-1-2-8-26-16-6-4-12(18(23)24)10-14(16)20/h3-6,9-10,25-26H,1-2,7-8,19-20H2,(H3,21,22)(H3,23,24) |
Clave InChI |
UXVWYINPGXCLNB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)N)NCCCCNC2=C(C=C(C=C2)C(=N)N)N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)N)NCCCCNC2=C(C=C(C=C2)C(=N)N)N |
Otros números CAS |
125880-86-6 |
Sinónimos |
3-amino-4-[4-[(2-amino-4-carbamimidoyl-phenyl)amino]butylamino]benzene carboximidamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]](/img/structure/B161702.png)

